Product packaging for (Dimethylamino)methanol(Cat. No.:CAS No. 14002-21-2)

(Dimethylamino)methanol

Cat. No.: B078633
CAS No.: 14002-21-2
M. Wt: 75.11 g/mol
InChI Key: XQKRYBXCYCKQLL-UHFFFAOYSA-N
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Description

(Dimethylamino)methanol is a versatile bifunctional organocatalyst and building block of significant interest in synthetic organic chemistry and pharmaceutical research. This compound features both a tertiary amine and a hydroxyl group, enabling its role in facilitating various transformations, particularly as a precursor for introducing the dimethylaminomethyl group. Its primary research applications include its use as a catalyst or co-catalyst in transfer hydrogenation reactions and as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and complex molecules. The compound's mechanism of action often involves its ability to act as a hydride source or to participate in the in-situ generation of reactive species. Researchers value this compound for its utility in developing novel synthetic pathways and for studying reaction mechanisms in medicinal chemistry and materials science. It is supplied as a high-purity reagent to ensure consistent and reliable experimental results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9NO B078633 (Dimethylamino)methanol CAS No. 14002-21-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethylaminomethanol
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InChI

InChI=1S/C3H9NO/c1-4(2)3-5/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKRYBXCYCKQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
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DSSTOX Substance ID

DTXSID0065692
Record name Methanol, (dimethylamino)-
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Molecular Weight

75.11 g/mol
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CAS No.

14002-21-2
Record name 1-(Dimethylamino)methanol
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Record name Methanol, 1-(dimethylamino)-
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Record name Methanol, 1-(dimethylamino)-
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Record name Methanol, (dimethylamino)-
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Record name (dimethylamino)methanol
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Synthetic Pathways and in Situ Generation of Dimethylamino Methanol

Condensation Reactions Involving Formaldehyde (B43269) and Dimethylamine (B145610) Precursors

The most direct route to (dimethylamino)methanol is the condensation reaction between formaldehyde and dimethylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, where the nitrogen atom of dimethylamine attacks the electrophilic carbon of formaldehyde. The reaction is typically carried out in an aqueous solution.

The formation of this compound is an equilibrium process, as shown in the following reaction:

(CH₃)₂NH + CH₂O ⇌ (CH₃)₂NCH₂OH

A patent describing the production of formaldehyde/amine adducts specifies that the reaction between dimethylamine and aqueous formaldehyde yields this alkanolamine. The process can be conducted by adding anhydrous dimethylamine to aqueous formaldehyde solutions. Reaction temperatures are generally maintained between 20°C and 80°C to facilitate the formation of the adduct while managing the vapor pressure of the reactants.

The reaction conditions can be summarized in the following table:

ReactantsSolventTemperature RangeProduct
DimethylamineWater20-80 °CThis compound
Anhydrous DimethylamineAqueous Formaldehyde50-75 °CThis compound

Formation as an Intermediate in Reductive and Oxidative Catalytic Systems

This compound plays a crucial, albeit often fleeting, role as an intermediate in various catalytic processes. Its in situ generation is a key step in the synthesis of valuable chemicals like methanol (B129727) and dimethylformamide (DMF) from C1 feedstocks.

Pathways in CO₂ Hydrogenation to Methanol

One proposed pathway involves the initial formation of a formate (B1220265) species (HCOO*) on the catalyst surface. This formate intermediate can then react with dimethylamine. While not directly forming this compound, subsequent hydrogenation steps can lead to its formation.

A more direct route involves the in situ formation of a hemiaminal from the hydrogenation of an N-formamide intermediate. In amine-promoted CO₂ hydrogenation, dimethylamine can react with formic acid (derived from CO₂ hydrogenation) to produce dimethylformamide. The subsequent hydrogenation of dimethylformamide can proceed through a hemiaminal intermediate. The stability and fate of this intermediate are critical in determining the selectivity of the reaction towards methanol. The addition of a base can deprotonate the hemiaminal, preventing its dehydration and favoring the pathway to methanol.

Generation in Oxidative Coupling of Methanol and Dimethylamine

The gas-phase oxidative coupling of methanol and dimethylamine to produce dimethylformamide (DMF) is another reaction where this compound is a logical, though transient, intermediate. This process typically utilizes bimetallic catalysts, such as palladium-gold nanoparticles.

The proposed mechanism involves the initial oxidation of methanol on the catalyst surface to form a formaldehyde-like species. This highly reactive intermediate is then immediately attacked by dimethylamine present in the reaction mixture to form this compound in situ. This hemiaminal is then further oxidized to yield the final product, dimethylformamide. The reaction proceeds with high selectivity towards DMF at relatively low temperatures.

Kinetic studies of this reaction show low reaction orders for methanol, dimethylamine, and oxygen, which suggests high surface coverages of reaction intermediates, consistent with the transient formation of species like this compound.

Transient Nature and Stabilization Strategies

Hemiaminals, including this compound, are characteristically unstable intermediates that readily undergo dehydration to form imines or revert to their parent aldehyde and amine. Their transient nature makes their isolation and characterization challenging. However, various strategies have been developed to stabilize these labile species.

One approach is through physical sequestration. Hemiaminals can be stabilized by trapping them within the cavities of macromolecular synthetic receptors or the pores of metal-organic frameworks. A water-soluble naphthotube has been shown to stabilize hemiaminals in aqueous solutions through a combination of hydrogen bonding and hydrophobic effects.

Electronic factors also play a significant role in hemiaminal stability. The presence of electron-withdrawing groups on the aldehyde component can increase the stability of the resulting hemiaminal. Furthermore, intramolecular hydrogen bonding can contribute to the stabilization of the hemiaminal structure.

In catalytic systems, the stability of hemiaminal intermediates can be influenced by the reaction conditions. For instance, in the hydrogenation of formamides, the addition of a base can deprotonate the in situ formed hemiaminal intermediate. This prevents its dehydration to an enamine, thereby directing the reaction pathway towards the desired product.

The following table summarizes the strategies for stabilizing hemiaminal intermediates:

Stabilization StrategyMechanismExample
Physical SequestrationIsolation from the bulk environmentEncapsulation in a naphthotube
Electronic EffectsReduction of electron density at the reaction centerUse of aldehydes with electron-withdrawing groups
Intramolecular InteractionsFormation of stabilizing internal bondsIntramolecular hydrogen bonding
Reaction Condition ControlAltering the chemical environment to favor the hemiaminalAddition of a base to deprotonate the hemiaminal

Reactivity and Transformation Chemistry of Dimethylamino Methanol

Participation in Nucleophilic and Electrophilic Processes

The formation and subsequent reactions of (dimethylamino)methanol are classic examples of nucleophilic and electrophilic interactions. The synthesis of the compound itself involves the nucleophilic addition of dimethylamine (B145610) to the electrophilic carbonyl carbon of formaldehyde (B43269).

This compound exists in equilibrium with the highly electrophilic N,N-dimethylmethyleneammonium ion, commonly referred to as the Eschenmoser salt precursor. This iminium ion is a potent electrophile that readily reacts with a wide range of nucleophiles. In the context of the Mannich reaction, the enol form of a carbonyl compound acts as the nucleophile, attacking the iminium ion to form a new carbon-carbon bond. This transformation is a cornerstone of aminomethylation reactions.

The dual reactivity is summarized in the table below:

ProcessRole of this compound or its PrecursorsReacting PartnerPartner's RoleProduct
FormationProductDimethylamineNucleophileThis compound
FormationProductFormaldehydeElectrophileThis compound
Mannich ReactionPrecursor to Electrophile (Iminium Ion)Enol/EnolateNucleophileβ-Aminocarbonyl compound (Mannich Base)

Cleavage and Decomposition Reactions

This compound is generally not isolated but is generated in situ for immediate use due to its inherent instability. Its decomposition pathways are central to its synthetic utility. The key transformation is the cleavage of the carbon-oxygen bond, facilitated by the loss of a water molecule (dehydration), to generate the N,N-dimethylmethyleneammonium ion.

This compound is also in equilibrium with its starting materials, dimethylamine and formaldehyde. Under neutral or basic conditions, the compound can revert back to these precursors. The stability of the formaldehyde-dimethylamine adduct can be influenced by factors such as water content and storage temperature.

Key decomposition and cleavage pathways are outlined below:

ReactionDescriptionConditionsProduct(s)
DehydrationElimination of a water molecule from the hemiaminal structure.Typically acidicN,N-Dimethylmethyleneammonium ion + Water
ReversionCleavage of the C-N bond, returning to the starting amine and aldehyde.Equilibrium in solutionDimethylamine + Formaldehyde

Role in Derivatization and Functionalization Reactions

The primary synthetic application of this compound is as a reagent for aminomethylation, specifically for the introduction of a dimethylaminomethyl group (-CH₂N(CH₃)₂) onto a substrate. This functionalization is most famously achieved through the Mannich reaction.

In a typical Mannich reaction, an active hydrogen compound (such as a ketone, aldehyde, or ester) is treated with formaldehyde and a secondary amine (like dimethylamine), which together form this compound in situ. The resulting electrophilic iminium ion is then attacked by the nucleophilic form (enol or enolate) of the active hydrogen compound.

This reaction yields a β-aminocarbonyl compound, known as a Mannich base. These Mannich bases are versatile synthetic intermediates themselves. For instance, they can be subjected to elimination reactions to produce α,β-unsaturated carbonyl compounds, which are valuable precursors in many synthetic routes. The use of pre-formed and stabilized iminium salts, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide), allows for these functionalization reactions to be carried out under anhydrous conditions with greater control.

The role of this compound in these reactions is summarized in the following table:

Reaction TypeSubstrateFunction of this compoundResulting Functional GroupProduct Class
Mannich ReactionKetones, Aldehydes, EstersSource of electrophilic [CH₂=N(CH₃)₂]⁺Dimethylaminomethyl (-CH₂N(CH₃)₂)β-Aminocarbonyls (Mannich Bases)
AminomethylationElectron-rich heterocycles (e.g., pyrrole, indole)Source of electrophilic [CH₂=N(CH₃)₂]⁺Dimethylaminomethyl (-CH₂N(CH₃)₂)Aminomethylated heterocycles

Mechanistic Elucidation of Reactions Involving Dimethylamino Methanol

Catalytic Reaction Mechanisms

The catalytic mechanisms involving (Dimethylamino)methanol are intrinsically linked to the generation of its precursors, formaldehyde (B43269) and dimethylamine (B145610). In many catalytic systems, particularly those starting from methanol (B129727), the in-situ formation of formaldehyde is a critical initiating step. This compound then serves as a downstream intermediate, which is further converted to more reactive species.

Homogeneous Catalysis

In homogeneous catalysis, reactions involving this compound often occur in a single phase, typically in solution. A prominent example is the aqueous reforming of methanol, where molecular catalysts, such as ruthenium pincer complexes, can dehydrogenate methanol to produce formaldehyde. In the presence of dimethylamine, this catalytically generated formaldehyde readily reacts to form this compound. This aminomethanol (B12090428) is a key intermediate in the Eschweiler-Clarke reaction, a classic homogeneous process for the N-methylation of amines. In this reaction, formaldehyde and a secondary amine (dimethylamine) first form this compound, which then dehydrates to an electrophilic iminium ion that is subsequently reduced by formic acid. The entire sequence is catalyzed in solution, driven by the irreversible loss of carbon dioxide.

Heterogeneous Catalysis

In the context of heterogeneous catalysis, reactions are catalyzed at the interface of two phases, such as on the surface of a solid catalyst. Processes like methanol-to-hydrocarbons (MTH) conversion over solid acid catalysts (e.g., zeolites) are known to proceed via a mechanism involving formaldehyde as an intermediate. This formaldehyde, formed from methanol through dehydrogenation or disproportionation reactions, is highly reactive. While these industrial processes are designed for hydrocarbon synthesis, the mechanistic principles indicate that if dimethylamine were present in the feed, it would readily react with the surface-adsorbed or gas-phase formaldehyde intermediate to form this compound. The conversion of methanol or dimethyl ether over solid microporous acid catalysts generally proceeds through a carbocation-based mechanism involving methylation steps.

The reaction pathway involving this compound is characterized by a sequence of distinct intermediates and their corresponding transition states.

Formation of this compound : The initial step is the nucleophilic addition of dimethylamine to the carbonyl carbon of formaldehyde. This reversible reaction yields the aminomethanol intermediate, this compound.

Formation of the Methaniminium Ion : this compound itself is typically not the ultimate electrophile. It undergoes a subsequent dehydration step, often facilitated by acid, to generate the highly reactive N,N-dimethylmethaniminium ion, [(CH₃)₂N=CH₂]⁺. This iminium ion is a potent electrophile and is the key species that reacts with nucleophiles in the Mannich reaction or is reduced in the Eschweiler-Clarke reaction.

The transition state for the initial formation of this compound has been investigated through computational studies. In the absence of a catalyst, the reaction proceeds through a four-membered ring-like transition state with a significant energy barrier. However, the presence of a single water molecule has been shown to act as a catalyst, dramatically lowering the activation energy by facilitating proton transfer.

ReactionCatalystActivation Energy (kcal/mol)Reference
(CH₃)₂NH + H₂CO → (CH₃)₂NCH₂OHNone (uncatalyzed)20.1
(CH₃)₂NH + H₂CO + H₂O → (CH₃)₂NCH₂OHSingle H₂O Molecule-5.4 (relative to reactants)

Note: A negative activation energy indicates that the transition state is energetically below the separated reactants, suggesting a barrierless reaction under these conditions.

Kinetic Studies of this compound Related Processes

At High pH : In more basic media, the formation of the aminomethanol is faster. The rate-determining step shifts to the subsequent dehydration of the this compound intermediate to form the corresponding iminium ion.

Kinetic data for the Mannich reaction involving cyclohexanone, dimethylamine, and formaldehyde further support the existence of different mechanisms in acidic versus basic media, leading to different reaction rates. Computational studies have provided quantitative estimates for the energy barriers involved, as detailed in the table above, highlighting the significant catalytic effect of water on the formation rate of this compound.

ConditionProposed Rate-Determining StepKinetic ObservationReference
Acidic to Neutral pHFormation of this compound from amine and formaldehyde.The overall reaction rate is primarily dependent on the initial bimolecular condensation.
Basic pHDehydration of this compound to form the iminium ion.The overall reaction rate is controlled by the elimination of water from the intermediate.

Solvent Effects on Reactivity and Equilibria

Solvents play a critical role in influencing both the position of the equilibrium for the formation of this compound and the rates of its subsequent reactions.

Solvent polarity is a key factor affecting reaction rates. The principles of solvent effects can be applied to the mechanistic steps involving this compound:

Equilibrium Effects : The stability of the reactants and products is influenced by the solvent. Polar solvents can stabilize the polar this compound product through dipole-dipole interactions or hydrogen bonding, potentially shifting the initial equilibrium to favor its formation.

Kinetic Effects : Solvents influence reaction rates by differentially solvating the reactants and the transition state. The dehydration of this compound proceeds through a charged, ionic transition state to form the iminium ion. Polar solvents, particularly polar protic solvents like water or ethanol, are effective at stabilizing this charged transition state, thereby lowering the activation energy and accelerating the rate of iminium ion formation. The use of aqueous or alcoholic solutions in many Mannich and Eschweiler-Clarke procedures is consistent with this principle.

Computational and Theoretical Chemistry Studies of Dimethylamino Methanol

Quantum Chemical Calculations (DFT, etc.)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of (Dimethylamino)methanol. These calculations model the molecule's behavior by solving approximations of the Schrödinger equation, yielding detailed information about its structure and energy.

While comprehensive studies on the isolated electronic structure of this compound are not extensively documented, its bonding characteristics can be inferred from computational analyses of its constituent functional groups and related molecules. The molecule features a central carbon atom bonded to a hydroxyl (-OH) group, a dimethylamino (-N(CH₃)₂) group, and two hydrogen atoms.

The bonding can be characterized by:

C-O and O-H Bonds: The carbon-oxygen and oxygen-hydrogen bonds are highly polar covalent bonds due to the high electronegativity of the oxygen atom. This polarity is crucial for the molecule's ability to act as a hydrogen bond donor.

C-N Bond: The carbon-nitrogen bond is also polar, though less so than the C-O bond. The nitrogen atom possesses a lone pair of electrons, making the dimethylamino group a key site for nucleophilic and basic activity.

N-CH₃ Bonds: These bonds exhibit typical C-N single bond characteristics.

Hyperconjugation: The stability of the molecule may be influenced by hyperconjugative interactions, involving the delocalization of electrons from C-H or C-N sigma bonds into empty non-bonding or anti-bonding orbitals.

Natural Bond Orbital (NBO) analysis performed on analogous molecules like N,N-dimethylaminoethanol reveals the nature of intramolecular hydrogen bonding and its influence on molecular electronic structures. Similar analyses for this compound would be expected to highlight the charge distribution and delocalization effects that govern its stability and reactivity.

This compound is a key intermediate (a carbinolamine or hemiaminal) in the reaction between dimethylamine (B145610) ((CH₃)₂NH) and formaldehyde (B43269) (H₂CO). Ab initio calculations have been employed to model the energetics and kinetics of this formation reaction, which is significant in atmospheric chemistry and may contribute to aerosol growth.

The reaction can proceed via an uncatalyzed or a catalyzed pathway:

Uncatalyzed Reaction: The direct addition of dimethylamine to formaldehyde in the gas phase has a significant activation barrier. Computational studies place this barrier at approximately 20.1 kcal/mol. This relatively high barrier suggests the uncatalyzed reaction is slow under typical atmospheric conditions.

Water-Catalyzed Reaction: The presence of a single water molecule has been shown through calculations to dramatically lower the activation energy. The water molecule acts as a catalyst, facilitating proton transfer through a hydrogen-bonded network. This catalytic effect is a form of "passive catalysis" where the water molecule participates in the transition state without being consumed.

The energy profile for the water-catalyzed reaction shows a significantly lower barrier, making it a much more feasible pathway.

The transition state (TS) is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. For the formation of this compound, computational models have characterized the transition states for both uncatalyzed and catalyzed pathways.

Uncatalyzed Transition State: The TS for the direct reaction involves the nitrogen atom of dimethylamine attacking the carbonyl carbon of formaldehyde, forming a four-membered ring-like structure where the amine hydrogen begins to transfer to the carbonyl oxygen.

Water-Catalyzed Transition State: In the presence of a water molecule, the transition state involves a six-membered cyclic arrangement. The water molecule acts as a bridge, simultaneously accepting a proton from the amine and donating a proton to the formaldehyde oxygen. This concerted proton transfer significantly stabilizes the transition state. Calculations have remarkably shown that this transition state lies 5.4 kcal/mol below the energy of the separated reactants ((CH₃)₂NH + H₂CO + H₂O), indicating a negative activation barrier relative to the initial reactants. This suggests the reaction should be facile and rapid in environments where water is present.

The characterization of these transition states is a key outcome of quantum chemical modeling, explaining the dramatic catalytic effect of water on the formation of this important intermediate.

For the formation reaction of this compound from dimethylamine and formaldehyde, the key energetic findings from ab initio calculations are summarized below.

These computational results highlight that the formation of this compound is energetically feasible, especially in the presence of water, which lowers the activation barrier to a point where the reaction can proceed spontaneously. Computational studies on the decomposition of the related aminomethanol (B12090428) (NH₂CH₂OH) show substantial energy barriers to its breakdown, suggesting that these hemiaminals possess a degree of kinetic stability once formed.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of a system. While specific MD simulations focusing solely on this compound are not prominent in the literature, the principles of MD can be used to predict its behavior based on simulations of similar molecules like amines and alcohols.

An MD simulation of this compound in a condensed phase (e.g., in a solution) would involve:

Force Field: Defining a force field that describes the bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions between atoms.

System Setup: Placing molecules of this compound and any solvent in a simulation box with defined dimensions and boundary conditions.

Simulation: Solving Newton's equations of motion for every atom in the system over a series of small time steps, tracking their positions and velocities.

From such a simulation, one could analyze its dynamic properties, including conformational changes (rotation around the C-N and C-O bonds), diffusion rates, and the formation and breaking of intermolecular hydrogen bonds. This would reveal how the molecule tumbles, interacts with its neighbors, and explores different shapes in a dynamic environment.

Intermolecular Interactions and Solvation Phenomena

This compound is a polar molecule capable of engaging in significant intermolecular interactions, which govern its solvation properties. Its structure allows it to act as both a hydrogen bond donor and acceptor:

Hydrogen Bond Donor: The hydroxyl (-OH) group can donate its hydrogen atom to an acceptor, such as the oxygen of a water molecule or the nitrogen of another amine.

Hydrogen Bond Acceptor: The lone pairs of electrons on both the nitrogen and oxygen atoms can accept hydrogen atoms from donor molecules like water or other alcohols.

This dual capability allows for the formation of strong hydrogen bond networks. In polar protic solvents like water or methanol (B129727), this compound would be readily solvated. The principle of "like dissolves like" suggests good solubility in such solvents due to favorable dipole-dipole interactions and hydrogen bonding.

Computational studies on related systems, such as DMSO-methanol complexes, use methods like DFT to analyze the electronic structure and molecular electrostatic potential to understand hydrogen bonding interactions. Similar theoretical approaches, like Symmetry-Adapted Perturbation Theory (SAPT), can be used to decompose the total interaction energy between molecules into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing a deep understanding of the nature of the intermolecular bonds in solvated clusters.

Spectroscopic Characterization of Dimethylamino Methanol and Its Reaction Intermediates

In Situ Spectroscopic Analysis Techniques

The labile nature of the N-C-O linkage in (dimethylamino)methanol makes its isolation challenging. In solution, particularly in aqueous or protic solvents, it readily dissociates into its precursors, dimethylamine (B145610) and formaldehyde (B43269). This equilibrium necessitates the use of in situ spectroscopic techniques, which allow for the study of the molecule within the reaction mixture without disturbing the chemical balance.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive tool for studying such equilibria. By acquiring spectra directly from the reaction solution, NMR can simultaneously detect and quantify this compound alongside free dimethylamine and formaldehyde (which is typically present as its hydrate, methanediol, or oligomers). The relative integration of the signals for each species provides direct insight into the position of the equilibrium under various conditions (e.g., temperature, pH, and concentration).

Similarly, in situ Fourier-transform infrared (FTIR) spectroscopy can monitor the formation and consumption of this compound in real-time. By tracking the appearance and disappearance of characteristic vibrational bands, such as the O-H, C-N, and C-O stretching frequencies, the kinetics of its formation and subsequent reactions can be determined. This is particularly useful in flow chemistry or under specific reaction conditions where transient species are of interest.

Identification and Characterization of Fleeting Intermediates

This compound is itself a crucial intermediate. However, in the course of its formation and subsequent reactions, other transient or "fleeting" intermediates are generated. The primary intermediate formed from this compound is the highly electrophilic N,N-dimethylmethaniminium ion . This cation is generated via the acid-catalyzed dehydration of this compound.

The formation of the iminium ion is a critical step in the Mannich reaction, where it serves as the key electrophile that reacts with a carbanion or other nucleophile. Due to its high reactivity and transient nature, direct observation is difficult but can be achieved with sensitive spectroscopic methods.

Electrospray ionization mass spectrometry (ESI-MS) is exceptionally well-suited for identifying such charged, fleeting intermediates. By sampling the reaction mixture directly, ESI-MS can detect the N,N-dimethylmethaniminium ion by its specific mass-to-charge ratio (m/z), providing definitive evidence of its presence in the reaction pathway. The stability of this ion in the gas phase makes it readily detectable even if its solution concentration is low.

Advanced Spectroscopic Methods for Structural and Mechanistic Insights (e.g., NMR, FTIR, Mass Spectrometry)

Advanced spectroscopic methods provide the detailed structural and electronic information necessary to fully characterize this compound and understand its reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation. In a solution where the equilibrium favors the formation of the adduct, distinct signals for this compound can be resolved from those of its precursors.

¹H NMR: The spectrum is expected to show three main signals: a singlet for the six equivalent protons of the two N-methyl groups, a singlet for the two protons of the methylene (B1212753) (-CH₂-) bridge, and a broader singlet for the hydroxyl (-OH) proton, which may exchange with solvent protons.

¹³C NMR: The spectrum would feature two distinct carbon signals: one for the N-methyl carbons and another for the methylene carbon.

These chemical shifts are sensitive to the solvent environment and temperature, which can affect the rate of chemical exchange and the position of the equilibrium.

NucleusAssignmentPredicted Chemical Shift (ppm)Multiplicity
¹HN-(CH₃)₂~2.3 - 2.5Singlet
¹H-CH₂-~4.0 - 4.2Singlet
¹H-OHVariable (broad)Singlet
¹³CN-(CH₃)₂~45 - 50-
¹³C-CH₂-~80 - 85-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of the molecule. The infrared spectrum of this compound has been characterized in low-temperature argon matrices, allowing for the study of the isolated molecule without interference from solvents or equilibrium partners. The key vibrational bands provide a molecular fingerprint.

Wavenumber (cm⁻¹)Vibrational AssignmentDescription
3200 - 3500ν(O-H)Broad stretching vibration of the hydroxyl group
2950 - 3000ν(C-H)Stretching vibrations of methyl and methylene groups
1450 - 1480δ(C-H)Bending (scissoring/deformation) of C-H bonds
1100 - 1250ν(C-N)Stretching vibration of the carbon-nitrogen bond
1000 - 1050ν(C-O)Stretching vibration of the carbon-oxygen bond

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule. Due to the thermal instability of this compound, soft ionization techniques like ESI-MS are required for its analysis. The expected molecular ion [M]⁺ or protonated molecule [M+H]⁺ would confirm its molecular weight.

The most significant information from MS comes from the fragmentation pattern. The primary fragmentation pathway for this compound is the loss of a water molecule (dehydration) to form the highly stable N,N-dimethylmethaniminium cation. This fragment is often the most intense signal (base peak) in the spectrum and is a key diagnostic marker for the presence of the parent compound.

m/zAssignmentNotes
76[M+H]⁺Protonated molecular ion
75[M]⁺Molecular ion (less common with ESI)
58[M-H₂O+H]⁺N,N-dimethylmethaniminium ion; product of dehydration. Often the base peak.

Synthetic Utility of Dimethylamino Methanol and Its Chemical Equivalents in Organic Synthesis

Building Blocks for Complex Organic Molecules

(Dimethylamino)methanol and its more stable and reactive chemical equivalents, such as Eschenmoser's salt (dimethylmethylideneammonium iodide) and N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), are widely employed as building blocks in the synthesis of complex organic molecules. They serve as C1 synthons that can introduce a (dimethylamino)methyl or a related group, which can then be elaborated into various cyclic and acyclic structures.

One of the most prominent applications is in Mannich-type reactions, where reagents like Eschenmoser's salt act as powerful dimethylaminomethylating agents. They react efficiently with a range of nucleophiles, including enolates, silyl (B83357) enol ethers, and other acidic compounds, to introduce the R-CH₂N(CH₃)₂ moiety. This functionality is a key stepping stone in the synthesis of numerous natural products and pharmaceutical compounds.

The versatility of these building blocks is further demonstrated in the construction of heterocyclic systems. For example, derivatives like 5-((dimethylamino)methylene)hydantoins are key intermediates in the synthesis of complex alkaloids such as oxoaplysinopsins. Similarly, 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones, prepared through the enamination of 2-methyl-4-pyrones with DMF-DMA, are highly reactive substrates for creating conjugated pyrone derivatives. These building blocks facilitate the synthesis of diverse heterocyclic frameworks through reactions with various nucleophiles.

Furthermore, Eschenmoser's salt has been utilized as a formylation agent for the synthesis of indolizinecarbaldehydes, showcasing its role in introducing functionalized single-carbon units into aromatic systems. The reaction proceeds under mild conditions and allows for the regioselective formylation of indolizines, which can then be transformed into push-pull dyes.

Table 1: Application of this compound Equivalents as Building Blocks
Reagent/EquivalentReactant TypeProduct ClassReference
Eschenmoser's SaltKetone Enolatesβ-Dimethylaminoketones
Eschenmoser's SaltIndolizinesIndolizinecarbaldehydes
DMFDMAβ-Keto estersEnaminones for Pyrazole Synthesis
DMFDMAHydantoins(Dimethylamino)methylene Hydantoins

Temporary Protecting Group Chemistry

A protecting group is a reversibly formed derivative of a functional group that masks its reactivity during a chemical transformation elsewhere in the molecule. The group must be stable to the reaction conditions and easily removable afterward to restore the original functionality. While the dimethylamino group can be introduced via reagents like this compound, its use as a temporary protecting group in the classical sense is not a primary or well-documented application. The transformation of a functional group into a dimethylamino derivative is often a step toward further functionalization rather than a temporary masking strategy. For instance, while a new protecting group, N,N-dimethylaminoxy carbonyl (Dmaoc), has been developed for amines in peptide synthesis, this is a more complex moiety and not a direct application of this compound for protection.

Precursors for Specialized Functional Groups

A significant utility of this compound and its equivalents lies in the ability of the introduced dimethylaminomethyl group to serve as a precursor to other valuable functional groups. This "transformable directing group" capability enhances its synthetic value beyond simple C-N bond formation.

A classic and widely used transformation involves the conversion of β-dimethylaminoketones into α,β-unsaturated ketones (enones). The process begins with the dimethylaminomethylation of a ketone enolate using Eschenmoser's salt. The resulting tertiary amine is then quaternized by treatment with an alkylating agent, typically methyl iodide. Subsequent base-induced elimination of trimethylamine (B31210) yields the corresponding methylenated ketone, a key structural motif in many complex molecules.

Another important transformation is the oxidative cleavage of the C–N bond of a dimethylaminomethyl group to generate a formyl group (an aldehyde). This conversion can be achieved using molecular iodine as a mild oxidizing agent. This methodology is particularly useful for the C3-formylation of indoles from their corresponding Mannich bases and can be extended to the synthesis of various aryl and heteroaryl aldehydes.

Furthermore, derivatives such as (dimethylamino)methylene hydantoins can be converted into other heterocyclic systems. For instance, treatment of these compounds with m-chloroperoxybenzoic acid (mCPBA) leads to oxidative fragmentation of the exocyclic methylene (B1212753) group, providing a novel route to parabanic acids.

Table 2: Transformation of the Dimethylaminomethyl Group into Other Functional Groups
Precursor StructureReagentsResulting Functional Group/StructureReference
β-Dimethylaminoketone1. CH₃I 2. Base (e.g., NaHCO₃)α,β-Unsaturated Ketone (Methylidene Ketone)
Aryl-(dimethylamino)methyl CompoundI₂, BaseAryl Aldehyde (Formyl Group)
(Dimethylamino)methylene HydantoinmCPBAParabanic Acid
Aryl-dimethylamineNickel Catalyst, Borylating AgentAryl-boronate Ester

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling (Dimethylamino)methanol in laboratory settings?

  • Methodological Answer : Researchers must use personal protective equipment (PPE) including gloves (Butyl, Nitrile, or Viton® recommended) and lab coats. Ensure proper ventilation and avoid skin contact. Safety protocols align with hazardous substance guidelines, emphasizing daily availability of clean protective gear and adherence to material compatibility charts .

Q. How can this compound be synthesized and purified for research purposes?

  • Methodological Answer : Catalytic processes using organocatalysts like DBU (1,8-diazabicycloundec-7-ene) under solvent-free conditions are effective. For purification, column chromatography or recrystallization in methanol is recommended. Reaction parameters such as temperature (e.g., 10–35°C) and alcohol/polymer ratios significantly influence yield .

Q. What analytical techniques are commonly used to characterize this compound?

  • Methodological Answer :

  • GC-MS : Identifies volatile derivatives, as demonstrated in phytochemical profiling (retention time: ~19.7 min for dimethylamino-containing compounds) .
  • X-ray Crystallography : Resolves molecular structure via programs like SIR97 for crystal refinement, generating CIF files and publication-ready tables .

Advanced Research Questions

Q. How do different catalysts influence the reactivity of this compound in organic synthesis?

  • Methodological Answer : Amidines (e.g., DBU) outperform weaker bases like DMAP in reactions such as polymer depolymerization. Catalytic efficiency is assessed via time-conversion curves and product selectivity (e.g., dimethyl carbonate yield). Comparative studies require kinetic monitoring under controlled temperatures and catalyst loads .

Q. What methodologies are employed to study the thermodynamic properties of this compound interactions?

  • Methodological Answer : Isothermal titration calorimetry (ITC) measures exothermic/endothermic behavior in solvent interactions (e.g., methanol vs. acetonitrile). Data fitting with 1:1 binding models quantifies heat capacity changes (ΔCp) across temperature ranges (10–35°C). Residual analysis ensures model accuracy .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound derivatives?

  • Methodological Answer : Cross-validate GC-MS results with NMR or crystallographic data. For example, discrepancies in retention times or peak areas (e.g., 1.78% vs. 17.23% in GC-MS) may arise from isomerization or impurities. Structural confirmation via X-ray diffraction (e.g., monoclinic P21 space group) resolves ambiguities .

Q. What strategies optimize the yield of this compound in catalytic processes under varying conditions?

  • Methodological Answer : Optimize temperature (e.g., 25°C for equilibrium control), alcohol-to-substrate ratios (e.g., 2:1 for depolymerization), and catalyst loading (0.5–2 mol%). Experimental design tools like factorial analysis or response surface methodology (RSM) systematically identify optimal parameters .

Q. How does the molecular structure of this compound influence its biological activity in pharmacological studies?

  • Methodological Answer : The dimethylamino group enhances bioavailability by improving solubility and membrane permeability. Pharmacokinetic studies using fluorescence probes (e.g., BDAPE for phenolic metabolites) quantify interactions with targets like monoamine transporters. Structural analogs lacking the methyl group show reduced activity, highlighting steric and electronic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.